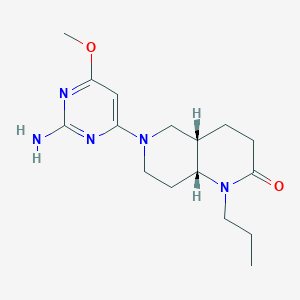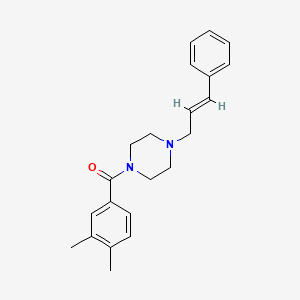![molecular formula C15H10ClN3OS B5302021 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B5302021.png)
4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have a range of effects on biochemical and physiological processes. The purpose of
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide involves the inhibition of BTK and ITK kinases. BTK is a key enzyme involved in B-cell receptor signaling, while ITK is involved in T-cell receptor signaling. Inhibition of these kinases can lead to decreased activation of downstream signaling pathways, ultimately resulting in the suppression of cancer cell growth, inflammation, and immune responses.
Biochemical and physiological effects:
Studies have shown that 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide has a range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis (programmed cell death) and inhibit cell proliferation. In immune cells, it has been shown to suppress cytokine production and T-cell activation. In addition, this compound has been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide in lab experiments is its potency and specificity for BTK and ITK kinases. This allows for more targeted inhibition of these kinases compared to other compounds that may have broader effects on multiple kinases. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide. One area of interest is the development of more potent and selective BTK and ITK inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on other kinases and signaling pathways. Finally, there is potential for the clinical development of this compound as a therapeutic agent for cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide involves the reaction of 4-chlorobenzoic acid with 3-(1,2,3-thiadiazol-4-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide has been studied for its potential applications in a range of scientific research fields, including cancer research, immunology, and inflammation. This compound has been found to have potent inhibitory effects on certain kinases involved in these processes, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).
Propiedades
IUPAC Name |
4-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-6-4-10(5-7-12)15(20)17-13-3-1-2-11(8-13)14-9-21-19-18-14/h1-9H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTVEHKPYXCHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)
![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)
![6-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5301952.png)

![1-cyclohexyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5301957.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5301970.png)
![2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol](/img/structure/B5301978.png)

![2-methyl-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepan-5-one](/img/structure/B5301998.png)
![4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5302001.png)

![N-[2-(1-azepanylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5302010.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzothiazol-2-yl)acrylonitrile](/img/structure/B5302016.png)
